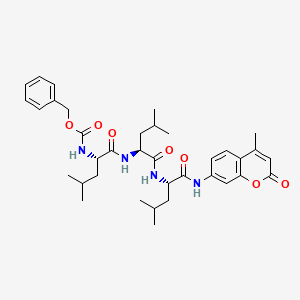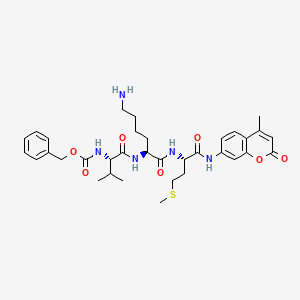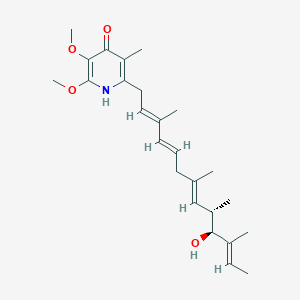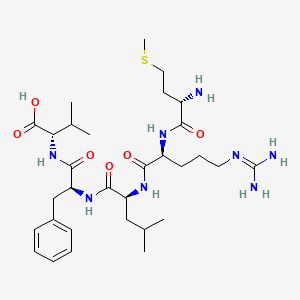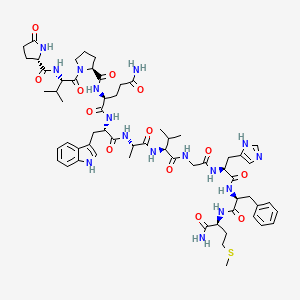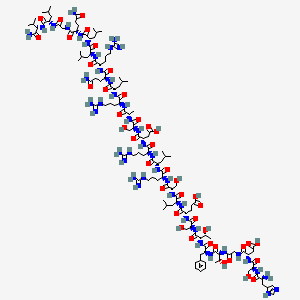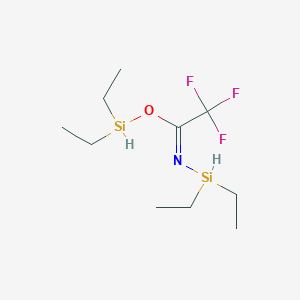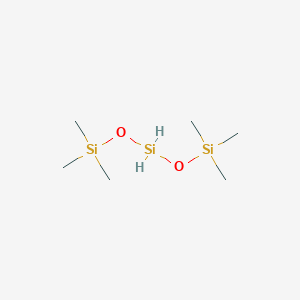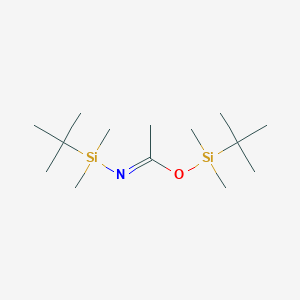
N,O-Bis(tert-butyldimethylsilyl)acetamide
Overview
Description
N,O-Bis(tert-butyldimethylsilyl)acetamide is a chemical compound with the molecular formula C14H33NOSi2. It is commonly used as a silylating agent in organic synthesis, particularly for the protection of hydroxyl groups in alcohols and phenols. The compound is known for its high efficiency and selectivity in silylation reactions, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,O-Bis(tert-butyldimethylsilyl)acetamide can be synthesized through the reaction of tert-butyldimethylsilyl chloride with acetamide in the presence of a base such as triethylamine. The reaction typically takes place in an inert solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N,O-Bis(tert-butyldimethylsilyl)acetamide primarily undergoes silylation reactions, where it transfers the tert-butyldimethylsilyl group to hydroxyl groups in alcohols and phenols. This reaction is highly selective and efficient, making it a preferred method for protecting hydroxyl groups in complex organic molecules .
Common Reagents and Conditions
The silylation reaction using this compound typically requires a base such as triethylamine or N,N-dimethyl-4-aminopyridine N-oxide (DMAPO) to facilitate the transfer of the silyl group. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Major Products
The major products of the silylation reaction are the silylated alcohols or phenols, which are more stable and less reactive than their unsilylated counterparts. These silylated compounds can be used in further synthetic transformations or stored for later use .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,O-Bis(tert-butyldimethylsilyl)acetamide involves the transfer of the tert-butyldimethylsilyl group to a hydroxyl group in the presence of a base. The base deprotonates the hydroxyl group, making it more nucleophilic and facilitating the attack on the silicon atom of the silylating agent. This results in the formation of a silyl ether and the release of the corresponding amide .
Comparison with Similar Compounds
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Another silylating agent used for the protection of hydroxyl groups.
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide: This compound is used for similar silylation reactions but offers different reactivity and stability profiles due to the presence of the trifluoroacetamide group.
Uniqueness
N,O-Bis(tert-butyldimethylsilyl)acetamide is unique in its ability to provide high selectivity and efficiency in silylation reactions. Its bulky tert-butyldimethylsilyl group offers steric protection, making it particularly useful in complex synthetic processes where selective protection of hydroxyl groups is required .
Properties
IUPAC Name |
[tert-butyl(dimethyl)silyl] (1E)-N-[tert-butyl(dimethyl)silyl]ethanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33NOSi2/c1-12(15-17(8,9)13(2,3)4)16-18(10,11)14(5,6)7/h1-11H3/b15-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPQBAQQJIQJLY-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\[Si](C)(C)C(C)(C)C)/O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


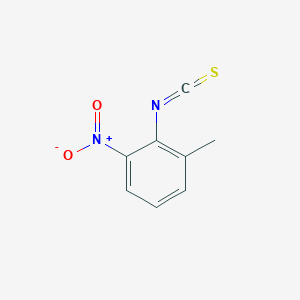
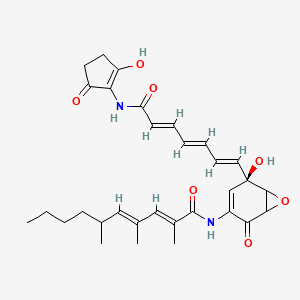
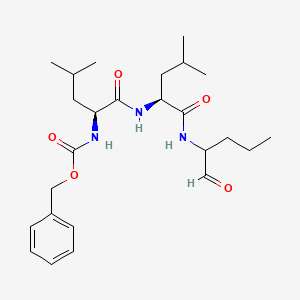
![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-22-aza-11-azoniaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;chloride](/img/structure/B7880882.png)
